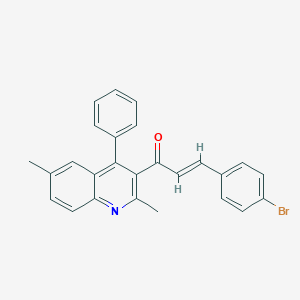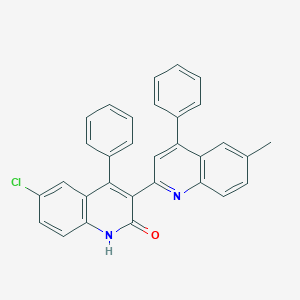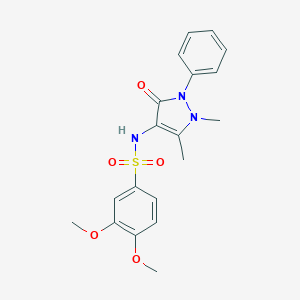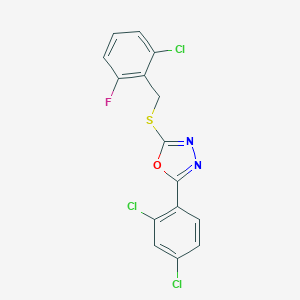![molecular formula C33H31NO9S3 B406335 2',3',4,5-TETRAMETHYL 6'-BENZOYL-5',5',7',9'-TETRAMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B406335.png)
2',3',4,5-TETRAMETHYL 6'-BENZOYL-5',5',7',9'-TETRAMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,4,5-Tetramethyl 6’-Benzoyl-5’,5’,7’,9’-Tetramethyl-5’,6’-Dihydrospiro[1,3-Dithiole-2,1’-Thiopyrano[2,3-C]Quinoline]-2’,3’,4,5-Tetracarboxylate is a complex organic compound with a unique structure that includes multiple methyl groups, a benzoyl group, and a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4,5-Tetramethyl 6’-Benzoyl-5’,5’,7’,9’-Tetramethyl-5’,6’-Dihydrospiro[1,3-Dithiole-2,1’-Thiopyrano[2,3-C]Quinoline]-2’,3’,4,5-Tetracarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the core quinoline structure, followed by the introduction of the spiro linkage and the dithiole ring. The final steps involve the addition of the benzoyl group and the methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,4,5-Tetramethyl 6’-Benzoyl-5’,5’,7’,9’-Tetramethyl-5’,6’-Dihydrospiro[1,3-Dithiole-2,1’-Thiopyrano[2,3-C]Quinoline]-2’,3’,4,5-Tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
2’,3’,4,5-Tetramethyl 6’-Benzoyl-5’,5’,7’,9’-Tetramethyl-5’,6’-Dihydrospiro[1,3-Dithiole-2,1’-Thiopyrano[2,3-C]Quinoline]-2’,3’,4,5-Tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor to drugs with specific pharmacological properties.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2’,3’,4,5-Tetramethyl 6’-Benzoyl-5’,5’,7’,9’-Tetramethyl-5’,6’-Dihydrospiro[1,3-Dithiole-2,1’-Thiopyrano[2,3-C]Quinoline]-2’,3’,4,5-Tetracarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetramethylbenzene: A simpler aromatic compound with four methyl groups.
2,2,6,6-Tetramethylpiperidinone: A compound with a similar number of methyl groups but a different core structure.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another compound with multiple methyl groups and a different functional group arrangement.
Uniqueness
2’,3’,4,5-Tetramethyl 6’-Benzoyl-5’,5’,7’,9’-Tetramethyl-5’,6’-Dihydrospiro[1,3-Dithiole-2,1’-Thiopyrano[2,3-C]Quinoline]-2’,3’,4,5-Tetracarboxylate is unique due to its complex structure, which includes a spiro linkage and multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C33H31NO9S3 |
|---|---|
Poids moléculaire |
681.8g/mol |
Nom IUPAC |
tetramethyl 6'-benzoyl-5',5',7',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H31NO9S3/c1-16-14-17(2)22-19(15-16)20-26(32(3,4)34(22)27(35)18-12-10-9-11-13-18)44-23(29(37)41-6)21(28(36)40-5)33(20)45-24(30(38)42-7)25(46-33)31(39)43-8/h9-15H,1-8H3 |
Clé InChI |
RGKLEXBNIMVFKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)C4=CC=CC=C4)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C |
SMILES canonique |
CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)C4=CC=CC=C4)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B406252.png)

![6,6'-dimethyl-4,4'-diphenyl-[2,3'-biquinolin]-2'(1'H)-one](/img/structure/B406254.png)



![tetramethyl 5',5',8',9'-tetramethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B406261.png)
![Tetraethyl 5',5',8'-trimethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B406264.png)

![ethyl (2Z)-2-[7-ethoxy-2,2-dimethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B406268.png)

![4,5-DIMETHYL 2-[1-(4-CHLORO-3-NITROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B406272.png)
![3-(3-chlorophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B406273.png)
![Tetramethyl 6'-acetyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B406274.png)
